molecular formula C7H6BrF2NO2S B8567680 4-Bromo-2,5-difluoro-N-methylbenzene-1-sulfonamide

4-Bromo-2,5-difluoro-N-methylbenzene-1-sulfonamide

Cat. No. B8567680
M. Wt: 286.10 g/mol
InChI Key: VMFQIVZWHOZRQS-UHFFFAOYSA-N
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Patent
US07723332B2

Procedure details

According to general procedure C, 4-Bromo-2,5-difluorobenzenesulfonyl chloride (0.20 g, 0.68 mmol) and methylamine were stirred together in dichloromethane (1 mL) for 16 hours. The reaction afforded 4-bromo-2,5-difluoro-N-methylbenzenesulfonamide (0.17 g) after purification. HPLC purity 100.0% at 210-370 nm, 9.2 min.; the Xterra® RP18 column, 3.5μ, 150×4.6 mm column, 1.2 mL/min., 85/15-5/95 (ammonium formate buffer pH=3.5/ACN+MeOH) for 10 min., hold 4 min. HRMS: calcd for C7H6BrF2NO2S−H+, 283.91979; found (ESI-FTMS, [M−H]1−), 283.92003
Quantity
0.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([S:9](Cl)(=[O:11])=[O:10])=[C:4]([F:13])[CH:3]=1.[CH3:14][NH2:15]>ClCCl>[Br:1][C:2]1[C:7]([F:8])=[CH:6][C:5]([S:9]([NH:15][CH3:14])(=[O:11])=[O:10])=[C:4]([F:13])[CH:3]=1

Inputs

Step One
Name
Quantity
0.2 g
Type
reactant
Smiles
BrC1=CC(=C(C=C1F)S(=O)(=O)Cl)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN
Step Three
Name
Quantity
1 mL
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
BrC1=CC(=C(C=C1F)S(=O)(=O)NC)F
Measurements
Type Value Analysis
AMOUNT: MASS 0.17 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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